molecular formula C17H16N2O2 B4463793 3-(benzoylamino)-N-cyclopropylbenzamide

3-(benzoylamino)-N-cyclopropylbenzamide

Cat. No.: B4463793
M. Wt: 280.32 g/mol
InChI Key: DHHQIAVUFLODAO-UHFFFAOYSA-N
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Description

3-(Benzoylamino)-N-cyclopropylbenzamide is a benzamide derivative characterized by a benzoylamino group at the 3-position of the benzene ring and an N-cyclopropyl substitution on the amide nitrogen.

Properties

IUPAC Name

3-benzamido-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16(12-5-2-1-3-6-12)19-15-8-4-7-13(11-15)17(21)18-14-9-10-14/h1-8,11,14H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHQIAVUFLODAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(2-{[1-(4-Chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (C22)

  • Structure: Differs from the target compound by the addition of a chloro-substituted phenyl group and an ethylaminoacetamido side chain.
  • Molecular Formula: Not explicitly stated but inferred to include Cl, N, and O atoms.
  • Research Findings: Demonstrated activity in stabilizing the KRas4B/PDE6δ complex via molecular docking, suggesting enhanced binding affinity compared to simpler benzamides. The chlorophenyl and ethylamino groups likely contribute to hydrophobic and hydrogen-bonding interactions with the target protein .

3-(2-Cyanophenyl)-N-cyclopropylbenzamide

  • Molecular Formula : C₁₇H₁₄N₂O
  • Molecular Weight : 262.31 g/mol
  • Key Feature: A cyano group at the 2-position of the phenyl ring.
  • Implications: The electron-withdrawing cyano group may reduce electron density on the benzene ring, altering solubility and reactivity.

N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol
  • Key Feature: Incorporates a 1,2,4-oxadiazole ring with an ethylamino-methyl substituent.
  • Research Significance: The oxadiazole ring enhances metabolic stability and may improve bioavailability. This compound’s larger molecular weight and heterocyclic structure contrast with the simpler benzoylamino group in the target compound .

3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

  • Molecular Formula: Not explicitly provided but includes a thiazole-sulfonamide group.
  • Key Feature : A sulfonylphenyl-thiazole substituent.
  • Implications: The sulfonamide group improves water solubility, while the thiazole ring may engage in π-π stacking or metal coordination. This structural complexity could enhance selectivity for specific enzymatic targets compared to the target compound’s simpler benzoylamino-cyclopropyl design .

2-(Benzoylamino)-3-(3-quinolinyl)acrylic Acid

  • Molecular Formula : C₁₉H₁₄N₂O₃
  • Molecular Weight : 318.33 g/mol
  • Key Feature: A quinoline-acrylic acid hybrid structure.
  • The acrylic acid group adds acidity, which may limit membrane permeability compared to neutral benzamides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-(Benzoylamino)-N-cyclopropylbenzamide Not provided ~280 (estimated) Benzoylamino, cyclopropylamide Potential KRas4B/PDE6δ inhibition
C22 () Complex ~450 (estimated) Chlorophenyl, ethylaminoacetamido Stabilizes KRas4B/PDE6δ complex
3-(2-Cyanophenyl)-N-cyclopropylbenzamide C₁₇H₁₄N₂O 262.31 2-Cyanophenyl Reduced H-bonding capacity
Oxadiazole derivative C₁₅H₁₈N₄O₂ 286.33 1,2,4-Oxadiazole, ethylaminomethyl Enhanced metabolic stability
Thiazole-sulfonamide analog Complex ~400 (estimated) Thiazolylsulfonylphenyl Improved solubility, potential selectivity
Quinolinyl-acrylic acid C₁₉H₁₄N₂O₃ 318.33 Quinoline, acrylic acid Planar rigidity, acidic character

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzoylamino)-N-cyclopropylbenzamide
Reactant of Route 2
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